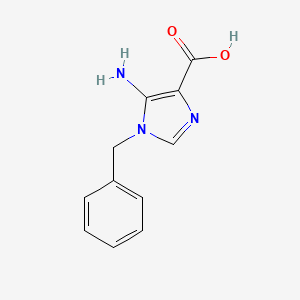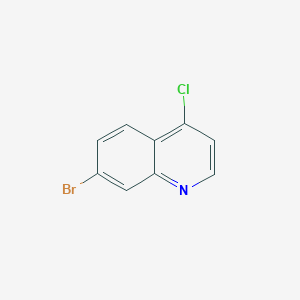
N-Allyloxycarbonyl-2-nitrobenzenesulfonamide
Overview
Description
Mechanism of Action
Target of Action
N-Allyloxycarbonyl-2-nitrobenzenesulfonamide, also known as N-Alloc-2-nitrobenzenesulfonamide , is a synthetic reagent used in the formation of C-X (Non-Halogen) bonds and amination . The primary targets of this compound are primary and secondary amines .
Mode of Action
The compound acts as a protective group for amines during synthesis . It interacts with its targets (amines) by forming a covalent bond, thereby protecting the amines from unwanted reactions during the synthesis process .
Biochemical Pathways
It’s known that the compound plays a crucial role in the synthesis of primary and secondary amines , which are involved in various biochemical pathways, including protein synthesis and neurotransmitter regulation.
Result of Action
The primary result of this compound’s action is the successful synthesis of primary and secondary amines . These amines, once synthesized, can be used in the production of various compounds, including proteins and neurotransmitters.
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the compound is soluble in methanol , suggesting that the presence of methanol can enhance its reactivity. Additionally, the compound has a melting point of 103.0 to 107.0 °C , indicating that temperature can affect its physical state and potentially its reactivity.
Biochemical Analysis
Biochemical Properties
N-Allyloxycarbonyl-2-nitrobenzenesulfonamide plays a significant role in biochemical reactions, particularly in the synthesis of primary amines. It interacts with enzymes such as sulfonamides and carbamates, facilitating the formation of N-Boc-, N-Alloc-, and N-Cbz-protected primary amines . These interactions are crucial for various biochemical processes, including the synthesis of complex organic molecules.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins and enzymes can lead to changes in cellular behavior, including alterations in cell growth, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can inhibit or activate specific enzymes, leading to changes in gene expression and cellular function. For example, it can act as a sulfonylation reagent, modifying the activity of target proteins and enzymes . These interactions are essential for understanding the compound’s biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular behavior and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and cellular changes. Threshold effects have been observed, where a specific dosage is required to elicit a measurable response . Additionally, high doses of this compound can cause toxic or adverse effects, highlighting the importance of dosage optimization in research studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s role in sulfonylation reactions is particularly noteworthy, as it can modify the activity of metabolic enzymes and influence the overall metabolic state of cells . Understanding these pathways is crucial for elucidating the compound’s biochemical and cellular effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity and function. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . These interactions are critical for understanding how the compound exerts its effects at the cellular level.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interactions with target biomolecules and its overall biochemical and cellular effects.
Preparation Methods
The synthesis of N-Allyloxycarbonyl-2-nitrobenzenesulfonamide involves the reaction of 2-nitrobenzenesulfonamide with allyl chloroformate under basic conditions. The reaction typically takes place in a solvent such as methanol, and the product is purified through crystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
N-Allyloxycarbonyl-2-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.
Hydrolysis: The allyloxycarbonyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine.
Common reagents used in these reactions include hydrogen gas, catalysts, nucleophiles, and acids or bases. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-Allyloxycarbonyl-2-nitrobenzenesulfonamide has several scientific research applications, including:
Comparison with Similar Compounds
N-Allyloxycarbonyl-2-nitrobenzenesulfonamide can be compared with other similar compounds such as:
N-Boc-2-nitrobenzenesulfonamide: Similar protecting group but with a tert-butoxycarbonyl group instead of an allyloxycarbonyl group.
N-Cbz-2-nitrobenzenesulfonamide: Uses a benzyloxycarbonyl group as the protecting group.
N-Fmoc-2-nitrobenzenesulfonamide: Uses a fluorenylmethyloxycarbonyl group as the protecting group.
The uniqueness of this compound lies in its specific protecting group, which offers different reactivity and selectivity compared to other protecting groups.
Properties
IUPAC Name |
prop-2-enyl N-(2-nitrophenyl)sulfonylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O6S/c1-2-7-18-10(13)11-19(16,17)9-6-4-3-5-8(9)12(14)15/h2-6H,1,7H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRGOQFIAULBODK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40452741 | |
| Record name | N-Allyloxycarbonyl-2-nitrobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40452741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90916-29-3 | |
| Record name | N-Allyloxycarbonyl-2-nitrobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40452741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Allyloxycarbonyl-2-nitrobenzenesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















